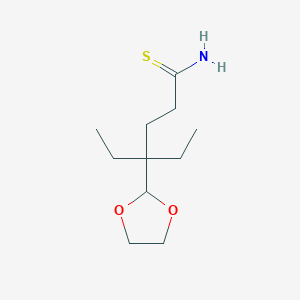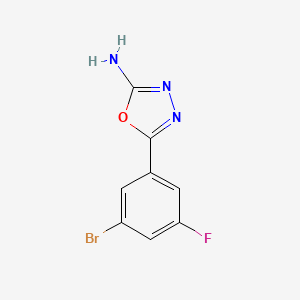
1,1-Dibromo-2-hexylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane, 1,1-dibromo-2-hexyl- is a halogenated cyclopropane derivative with the molecular formula C9H16Br2 and a molecular weight of 284.03 g/mol . This compound is characterized by the presence of two bromine atoms attached to the first carbon of the cyclopropane ring and a hexyl group attached to the second carbon. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
The synthesis of cyclopropane, 1,1-dibromo-2-hexyl- can be achieved through several synthetic routes. One common method involves the reaction of hexylmagnesium bromide with 1,1-dibromo-2-chlorocyclopropane under controlled conditions . This reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Cyclopropane, 1,1-dibromo-2-hexyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of cyclopropane derivatives with different functional groups.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form cyclopropane derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound, leading to the formation of cyclopropane derivatives with additional oxygen-containing functional groups.
Common reagents used in these reactions include nucleophiles (e.g., hydroxide ions), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Cyclopropane, 1,1-dibromo-2-hexyl- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of cyclopropane, 1,1-dibromo-2-hexyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the cyclopropane ring play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups, leading to the formation of new compounds with different biological activities .
Comparaison Avec Des Composés Similaires
Cyclopropane, 1,1-dibromo-2-hexyl- can be compared with other halogenated cyclopropane derivatives, such as:
Cyclopropane, 1,1-dichloro-2-hexyl-: Similar structure but with chlorine atoms instead of bromine.
Cyclopropane, 1,1-dibromo-2-methyl-: Similar structure but with a methyl group instead of a hexyl group.
Cyclopropane, 1,1-dibromo-2-ethyl-: Similar structure but with an ethyl group instead of a hexyl group.
The uniqueness of cyclopropane, 1,1-dibromo-2-hexyl- lies in its specific combination of bromine atoms and a hexyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
41848-90-2 |
|---|---|
Formule moléculaire |
C9H16Br2 |
Poids moléculaire |
284.03 g/mol |
Nom IUPAC |
1,1-dibromo-2-hexylcyclopropane |
InChI |
InChI=1S/C9H16Br2/c1-2-3-4-5-6-8-7-9(8,10)11/h8H,2-7H2,1H3 |
Clé InChI |
WPTBDWWKCWNJPL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CC1(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,5,6-triacetyloxy-4-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12086628.png)
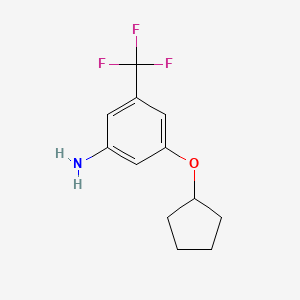
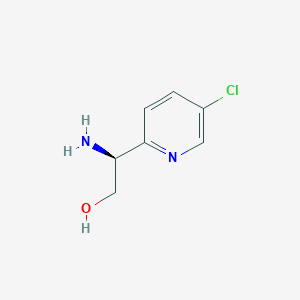




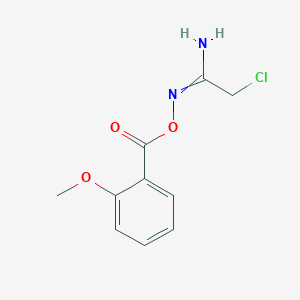
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]ethan-1-ol](/img/structure/B12086664.png)
